molecular formula C13H8BrN3O2 B13048812 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid

Cat. No.: B13048812
M. Wt: 318.12 g/mol
InChI Key: HYXMDJGIKBBKGR-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, a pyrrolo[2,3-C]pyridine moiety, and an isonicotinic acid group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 1H-pyrrolo[2,3-C]pyridine, followed by the introduction of the isonicotinic acid group through a series of reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can be compared with other similar compounds, such as:

    5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar pyrrolo[2,3-b]pyridine structure but differs in the position of the bromine atom and the carboxylic acid group.

    Pyrrolopyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties, and have distinct structural features compared to pyrrolopyridine derivatives.

Properties

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C13H8BrN3O2/c14-10-6-16-12(5-9(10)13(18)19)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H,18,19)

InChI Key

HYXMDJGIKBBKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)C(=O)O)Br

Origin of Product

United States

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